Hexyl vanillate-2-ethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

126294-32-4 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

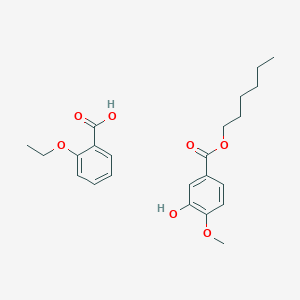

2-ethoxybenzoic acid;hexyl 3-hydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C14H20O4.C9H10O3/c1-3-4-5-6-9-18-14(16)11-7-8-13(17-2)12(15)10-11;1-2-12-8-6-4-3-5-7(8)9(10)11/h7-8,10,15H,3-6,9H2,1-2H3;3-6H,2H2,1H3,(H,10,11) |

InChI Key |

KZDWDKBYOYJQHZ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC(=C(C=C1)OC)O.CCOC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C=C1)OC)O.CCOC1=CC=CC=C1C(=O)O |

Synonyms |

hexyl vanillate-2-ethoxybenzoic acid |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl Vanillate 2 Ethoxybenzoic Acid and Its Precursors

General Principles of Vanillate (B8668496) Ester Synthesis

Vanillate esters are derivatives of vanillic acid, a phenolic acid that can be sourced from natural products. The synthesis of its esters, such as hexyl vanillate, can be achieved through several chemical routes.

Esterification Reactions of Vanillic Acid with Alcohols

The most direct method for synthesizing vanillate esters is the Fischer-Speier esterification, which involves reacting vanillic acid with an alcohol in the presence of an acid catalyst. For the synthesis of hexyl vanillate, vanillic acid is refluxed with n-hexanol. A study by Pearl and McCoy detailed a specific application of this method where p-toluenesulfonic acid was used as the catalyst. The reaction was carried out for 26 hours, and after removing the unreacted alcohol via vacuum distillation, an 86% yield of hexyl vanillate was achieved. prepchem.com This type of acid-catalyzed, reversible liquid-phase esterification is a common industrial method for producing esters like acetates. researchgate.net

| Reactants | Catalyst | Reaction Time | Yield | Reference |

| Vanillic Acid, n-Hexanol | p-Toluenesulfonic Acid | 26 hours | 86% | prepchem.com |

Indirect Synthetic Routes for Vanillate Esters

Direct esterification of vanillic acid with long-chain alcohols can sometimes be challenging. acs.org An alternative, indirect pathway has been developed to overcome these difficulties. This method begins with vanillonitrile, which reacts with an alcohol and hydrogen chloride to produce an alkyl vanillimidate hydrochloride. acs.org This intermediate can then be hydrolyzed with water to yield the desired long-chain alkyl vanillate, along with ammonium chloride. While this route also produces small amounts of vanillonitrile and the alcohol as byproducts, it provides a viable synthetic strategy for esters that are difficult to obtain through direct methods. acs.org

Synthesis of 2-Ethoxybenzoic Acid Derivatives

2-Ethoxybenzoic acid is a key intermediate in various organic syntheses. guidechem.com Its preparation can be accomplished through multiple synthetic pathways starting from different precursors.

One common method involves the hydrolysis of an ester precursor, ethyl 2-ethoxybenzoate. In this synthesis, the ester is treated with a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide at an elevated temperature (e.g., 70°C). chemicalbook.comchemicalbook.com The reaction is monitored by thin-layer chromatography, and upon completion, the mixture is acidified to precipitate the 2-ethoxybenzoic acid, which can then be recrystallized to yield a pure product. chemicalbook.comchemicalbook.com

Another route starts from salicylic (B10762653) acid. In a high-pressure vessel, salicylic acid is reacted with ethyl chloride in the presence of sodium hydroxide (B78521) at 120°C. This process results in an 87.6% conversion rate and 97.2% selectivity towards 2-ethoxybenzoic acid. guidechem.com A variation of this synthesis uses methyl salicylate, which is reacted with diethyl sulfate (B86663) in the presence of potassium hydroxide. chemicalbook.com

A more recent patented method describes the synthesis starting from benzoic acid. This process utilizes a bidentate directing group to facilitate the introduction of the ethoxy group at the ortho position, catalyzed by cuprous chloride. The directing group is subsequently removed via alkaline hydrolysis to yield the final 2-ethoxybenzoic acid product. google.com

Interactive Table: Synthetic Routes to 2-Ethoxybenzoic Acid

| Starting Material | Key Reagents | Catalyst | Yield | Reference |

| Ethyl 2-ethoxybenzoate | Potassium tert-butoxide, DMSO | - | 80% | chemicalbook.comchemicalbook.com |

| Salicylic Acid | Ethyl chloride, NaOH | - | 87.6% (Conversion) | guidechem.com |

| Methyl Salicylate | Diethyl sulfate, KOH | - | Not specified | chemicalbook.com |

| Benzoic Acid Derivative | K₂CO₃, Ethanol/Pyridine | CuCl | 84% (ethoxylated intermediate) | google.com |

| 2-(2-ethoxybenzoylamino)pyridine-1-oxide | NaOH, Ethanol | - | 80% | guidechem.comgoogle.com |

Chemoenzymatic Synthetic Approaches for Related Vanillate Esters

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. While specific enzymatic synthesis of hexyl vanillate is not widely documented, related processes for other vanillate esters and precursors highlight the potential of this approach.

Enzymes, particularly lipases, are often used as biocatalysts for esterification due to their high selectivity and ability to function under mild conditions. For instance, immobilized lipase (B570770) B has been successfully used in the solvent-free alcoholysis of salmon oil with vanillyl alcohol to produce a variety of vanillyl fatty acid esters. nih.gov This demonstrates the feasibility of using lipases to catalyze the formation of an ester linkage with a vanillyl moiety. Similarly, Novozyme 435 lipase has been employed for the enzymatic esterification of sugar acetals with 3-(4-hydroxyphenyl) propionic acid, showcasing another application of lipases in creating aromatic esters. researchgate.net

Furthermore, enzymes are crucial in the biocatalytic production of vanillin (B372448), a direct precursor to vanillic acid. Carboxylic acid reductase from Nocardia sp. can quantitatively reduce vanillic acid to vanillin. nih.gov Vanillyl alcohol oxidase (VAO) is another key enzyme that can convert compounds like creosol and vanillylamine into vanillin, often through a vanillyl alcohol intermediate. rug.nlresearchgate.net These enzymatic transformations of precursors are integral to developing sustainable and "natural" routes to vanillin and its derivatives. nih.gov

Strategies for Formulating Hexyl Vanillate with 2-Ethoxybenzoic Acid

The compound "hexyl vanillate-2-ethoxybenzoic acid" is listed as a mixture under the CAS number 126294-32-4. flavscents.com This indicates that the final product is a formulation containing both hexyl vanillate and 2-ethoxybenzoic acid. The synthetic routes described above produce each component separately. Therefore, the formulation strategy would involve combining the two independently synthesized compounds in a specified ratio.

The rationale for such a formulation is not detailed in the available chemical literature, but it is common in various industries to combine compounds to achieve synergistic effects or to create a product with a unique property profile. The formulation process would require precise measurement and mixing of the purified hexyl vanillate and 2-ethoxybenzoic acid to ensure a consistent composition in the final product.

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are paramount for the unambiguous structural confirmation of "Hexyl vanillate-2-ethoxybenzoic acid." By probing the interaction of the molecule with electromagnetic radiation, methods such as FTIR, HPLC-MS/MS, and NMR spectroscopy provide a detailed molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound." The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Based on the analysis of related compounds like vanillic acid and other benzoic acid derivatives, the expected FTIR spectral features for "this compound" can be predicted. researchgate.net For instance, the presence of a carboxylic acid group in the 2-ethoxybenzoic acid moiety would be indicated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. researchgate.net The C=O stretching vibration of the carboxylic acid is expected to produce a sharp, strong band around 1680-1710 cm⁻¹. researchgate.net

The ester group in the hexyl vanillate (B8668496) portion of the molecule would also exhibit a characteristic C=O stretching vibration, typically at a slightly higher frequency than the carboxylic acid, around 1735-1750 cm⁻¹. The spectrum would also be expected to show C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl and ethoxy groups would be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Ester | C=O Stretch | 1735-1750 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether | C-O Stretch | 1000-1300 |

| Alkane (Hexyl/Ethoxy) | C-H Stretch | 2850-2960 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique ideal for the identification and quantification of "this compound," especially in complex matrices. This method first separates the compound from other components in a mixture using HPLC, and then uses mass spectrometry to determine its molecular weight and structural information.

For a compound like "this compound," which is a mixture of an ester (hexyl vanillate) and a carboxylic acid (2-ethoxybenzoic acid), HPLC-MS/MS can effectively separate and identify each component. nih.gov In a typical reverse-phase HPLC setup, the two components would exhibit different retention times based on their polarity.

Following separation, the eluent is introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the individual molecules are charged. The first stage of mass spectrometry (MS) would determine the mass-to-charge ratio (m/z) of the molecular ions of hexyl vanillate and 2-ethoxybenzoic acid. To confirm the identity, tandem mass spectrometry (MS/MS) is employed. The molecular ions are fragmented, and the resulting fragmentation pattern provides a structural fingerprint of each component. For example, the fragmentation of hexyl vanillate would likely show losses of the hexyl group and other characteristic fragments of the vanillate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of "this compound." ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the hexyl vanillate component would show distinct signals for the protons of the hexyl chain, the methoxy (B1213986) group, and the aromatic ring of the vanillate moiety. chemicalbook.comspectrabase.com Similarly, the 2-ethoxybenzoic acid component would display signals for the ethoxy group protons and the aromatic protons of the benzoic acid ring. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the unambiguous assignment of each proton in the two molecules.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in both hexyl vanillate and 2-ethoxybenzoic acid. The chemical shifts of the carbon signals are indicative of their functional group and electronic environment (e.g., carbonyl, aromatic, aliphatic).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Components

| Component | Functional Group | Predicted Chemical Shift (δ, ppm) |

| Hexyl Vanillate | Aromatic Protons | 6.8 - 7.9 |

| Methoxy (-OCH₃) Protons | ~3.9 | |

| Ester (-OCH₂-) Protons | ~4.2 | |

| Hexyl Chain Protons | 0.9 - 1.8 | |

| 2-Ethoxybenzoic Acid | Aromatic Protons | 6.9 - 8.1 |

| Carboxyl (-COOH) Proton | >10 (broad) | |

| Ethoxy (-OCH₂-) Protons | ~4.1 | |

| Ethoxy (-CH₃) Protons | ~1.4 |

Note: Predicted chemical shifts are based on analogous structures and can vary based on solvent and other experimental conditions.

Chromatographic Separation Methods for Mixture Analysis

As "this compound" is described as a mixture, chromatographic techniques are essential for its separation and analysis. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

A reverse-phase HPLC method using a C18 column would be effective for separating the two components. sielc.comsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid is in its protonated form. sielc.comdoi.org The more polar 2-ethoxybenzoic acid would elute earlier than the less polar hexyl vanillate. The separation can be optimized by adjusting the gradient of the organic solvent in the mobile phase. Detection is typically achieved using a UV detector, as both components contain a chromophoric benzoic acid ring system. doi.org

The separation of vanillic acid, a related compound, from aqueous solutions has been explored using various solvents, which can inform the development of liquid-liquid extraction methods for sample preparation prior to chromatographic analysis. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms Non Clinical

Investigation of Antioxidant Capacity of Vanillate (B8668496) Esters

Vanillic acid esters have been systematically evaluated for their antioxidative properties through various assays, comparing them with well-known antioxidants like vanillic acid and Trolox. researchgate.netnih.gov These studies provide a foundational understanding of how structural modifications, such as the ester functional group, influence antioxidant activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay Applications

In the ORAC assay, which measures the capacity to neutralize peroxyl radicals, vanillic acid esters have demonstrated significant antioxidant activity. researchgate.netnih.gov Studies have shown that vanillic acid and its esters exhibit much stronger activity than Trolox, a water-soluble analog of vitamin E commonly used as a reference standard. researchgate.netnih.gov For instance, the net AUC (Area Under the Curve) values, which represent the antioxidant capacity, for methyl vanillate, ethyl vanillate, and butyl vanillate were found to be in a similar range to that of vanillic acid, and all were substantially higher than that of Trolox. researchgate.net This suggests that the esterification of vanillic acid does not diminish its effectiveness in this particular assay. researchgate.netnih.gov Vanillin (B372448) has also shown much stronger antioxidant activity than ascorbic acid and Trolox in the ORAC assay. nih.govscirp.org

Oxidative Hemolysis Inhibition Assay (OxHLIA) Studies

The Oxidative Hemolysis Inhibition Assay (OxHLIA) is used to assess the ability of an antioxidant to protect red blood cells from damage induced by free radicals. researchgate.netnih.gov In this assay, vanillic acid esters have shown potent protective effects. researchgate.netnih.gov Research indicates that vanillic acid and its esters exert a much stronger antioxidant activity in the OxHLIA compared to Trolox. researchgate.netnih.gov A key finding from these studies is the strong correlation between the lipophilicity of the vanillic acid esters and their antioxidative activity in this assay. researchgate.netnih.govtandfonline.com This suggests that the length of the alkyl chain in the ester group plays a crucial role in its ability to protect biological membranes from oxidative damage. researchgate.netnih.gov

Radical Scavenging Assays (e.g., ABTS radical cation)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay is another common method to evaluate antioxidant capacity. In this assay, certain vanillate esters have demonstrated notable activity. For example, methyl vanillate, ethyl vanillate, and butyl vanillate showed stronger activity than Trolox in scavenging the ABTS radical cation. researchgate.netnih.govtandfonline.com In contrast, these same esters showed no activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and galvinoxyl radical-scavenging assays, whereas vanillic acid was able to quench all three types of radicals. researchgate.netnih.govtandfonline.com This highlights the specificity of the antioxidant mechanism of vanillate esters depending on the type of free radical they are interacting with. Vanillin also exhibited stronger activity than ascorbic acid and Trolox in the ABTS assay. nih.gov

Mechanistic Insights into Free Radical-Induced Biomembrane Damage Protection

The protective effect of vanillic acid esters against free radical-induced damage to biomembranes appears to be closely linked to their lipophilicity. researchgate.netnih.govtandfonline.com The increased lipophilicity with a longer ester chain likely allows for better interaction with and partitioning into the lipid bilayer of cell membranes. researchgate.netnih.gov This localization at the site of lipid peroxidation could enhance their ability to intercept and neutralize radicals, thereby preventing damage to the membrane structure. researchgate.netnih.gov The strong correlation between lipophilicity and activity in the OxHLIA provides evidence for this mechanism. researchgate.netnih.govtandfonline.com

Antimicrobial Properties of Vanillic Acid Esters

Vanillic acid and its derivatives have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria, molds, and yeast. aalto.finih.gov

Efficacy Against Specific Microorganisms (e.g., Bacteria, Molds, Yeast)

Vanillin has demonstrated antimicrobial activity against a range of spoilage microorganisms. nih.govresearchgate.net Studies have determined the minimum inhibitory concentrations (MICs) of vanillin against various fungi, bacteria, and yeasts. For fungi, MICs were reported to be in the range of 12.5 to 13.3 mM, for bacteria between 10 to 13.3 mM, and for yeasts from 5.0 to 6.7 mM, indicating sensitivity to vanillin's antimicrobial effects. nih.govresearchgate.net

Vanillic acid has also shown efficacy against foodborne bacteria such as Staphylococcus aureus and Escherichia coli. aalto.fi Furthermore, it has demonstrated antibacterial and antibiofilm activity against carbapenem-resistant Enterobacter hormaechei by disrupting cell membrane integrity. researchgate.net Research has also indicated that vanillic acid and its isomers exhibit antimicrobial activity against Sarcina spp., Enterobacter homaechei, Staphylococcus aureus, and Candida albicans. aalto.fi The antimicrobial effects of vanillin and vanillic acid are attributed to their ability to inhibit growth, viability, biofilm formation, and virulence of both Gram-positive and Gram-negative bacteria. nih.gov

Cytotoxicity Studies of Vanillic Acid Derivatives (In Vitro)

Vanillic acid (VA), a phenolic compound found in various plants, and its derivatives have been the subject of numerous in vitro studies to determine their cytotoxic effects against various cancer cell lines. The cytotoxic potential of these compounds is a critical area of research in the quest for new anticancer agents.

High concentrations of vanillin, a closely related compound, have demonstrated cytotoxicity against a range of cell lines, including human colorectal carcinoma (HT-29), human hepatocyte carcinoma (HepG2), and neuroblastoma (SH-SY5Y) cells. For instance, vanillin has been shown to inhibit the proliferation of HepG2 and SH-SY5Y cells in a dose-dependent manner. One study reported that vanillin inhibited cyclin-dependent kinase 6, a key regulator of the cell cycle, with a half-maximal inhibitory concentration (IC50) of 4.99 μM in lung cancer cells.

Studies on vanillic acid itself have shown that it can significantly reduce the cell viability of oral cancer (KB) cells, with an IC50 value of 80 μg/ml. This effect is believed to be mediated by the generation of reactive oxygen species (ROS) and the induction of apoptotic cell death. However, it is important to note that the cytotoxic effects of vanillic acid can be cell-line specific and concentration-dependent. For example, in some studies, vanillic acid did not exhibit significant cytolytic or cytostatic effects on HT-29 colon cancer cells.

The table below summarizes the in vitro cytotoxic activity of vanillin and a related derivative on various human cancer cell lines, showcasing the range of concentrations at which these compounds exert their effects.

| Compound | Cell Line | Cell Type | IC50 Value |

| Vanillin | NCI-H460 | Lung Cancer | Not specified |

| Vanillin | HepG2 | Liver Cancer | Dose-dependent |

| Vanillin | SH-SY5Y | Neuroblastoma | Dose-dependent |

| Veratric Acid | KB | Oral Cancer | 80 µg/ml |

This table is for illustrative purposes and includes data for vanillin and a related derivative due to the lack of specific data for a wide range of vanillic acid derivatives.

Elucidation of Molecular Mechanisms of Action for Observed Biological Effects

The anticancer properties of vanillic acid and its derivatives are underpinned by a variety of molecular mechanisms that disrupt the proliferation and survival of cancer cells. researchgate.net These mechanisms often involve the induction of programmed cell death (apoptosis), interference with the cell cycle, and the modulation of key signaling pathways.

One of the principal mechanisms by which vanillic acid exerts its anticancer activity is through the induction of apoptosis. researchgate.net This is often initiated by the generation of intracellular reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptosis pathway. researchgate.net Vanillic acid has been shown to modulate the expression of key apoptotic proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

Furthermore, vanillic acid can disrupt the cancer cell cycle, with studies showing it can arrest most cancer cells in the G1 phase. researchgate.net This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. This cell cycle arrest is often accompanied by the downregulation of proteins crucial for cell cycle progression.

Vanillic acid also influences several critical signaling pathways that are often dysregulated in cancer. It has been found to inhibit the activation of pathways such as the JAK/STAT, NF-κB, and PI3K/AKT/mTOR signaling pathways, all of which play significant roles in tumor cell proliferation, survival, and metastasis. researchgate.net By inhibiting these pathways, vanillic acid can curtail tumor cell growth and invasion. Additionally, vanillic acid has been observed to decrease the expression of proteins like VEGF, MMP-2, and MMP-9, which are essential for angiogenesis (the formation of new blood vessels) and tumor cell metastasis. researchgate.net

The antioxidant properties of vanillic acid may also contribute to its anti-tumor effects. researchgate.net By scavenging free radicals and reducing oxidative stress, vanillic acid can protect DNA from damage and inhibit the initiation and progression of cancer. researchgate.net

Structure Activity Relationship Sar and Computational Investigations

Correlation Between Molecular Structure and Biological Activity (e.g., Lipophilicity and Antioxidant Activity)

The biological activity of Hexyl vanillate-2-ethoxybenzoic acid is intrinsically linked to its molecular structure, particularly its lipophilicity and potential antioxidant properties. The hexyl vanillate (B8668496) portion, an ester of vanillic acid, is expected to be a significant contributor to these characteristics.

Research into vanillic acid esters has demonstrated a strong correlation between the length of the alkyl chain and the compound's lipophilicity and antioxidant efficacy in non-polar environments. The addition of a hexyl group to the vanillate structure significantly increases its lipophilicity, which could enhance its ability to permeate biological membranes. This increased lipophilicity is often associated with improved antioxidant activity within lipid-rich environments, as the molecule can more effectively interact with and neutralize lipid-based radicals.

A key predictor of a molecule's ability to cross cell membranes is its LogP value (the logarithm of the partition coefficient between octanol (B41247) and water). While experimental data for this compound is unavailable, the predicted XlogP for hexyl vanillate is 4.1, indicating a high degree of lipophilicity. uni.lu

Table 1: Predicted Lipophilicity of Hexyl Vanillate

| Compound | Predicted XlogP | Reference |

|---|---|---|

| Hexyl vanillate | 4.1 | uni.lu |

The antioxidant activity of the vanillate structure arises from the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The methoxy (B1213986) group on the vanillate ring further enhances this activity by stabilizing the resulting phenoxyl radical through resonance. The combination of this antioxidant-conferring phenolic structure with the lipophilic hexyl chain suggests that this compound may be an effective antioxidant in lipid-soluble systems.

In Silico Modeling for Predicting Compound Interactions

In the absence of empirical data, in silico modeling provides a powerful tool for predicting how this compound might interact with biological systems. These computational methods can simulate the compound's behavior at a molecular level, offering predictions of its binding affinities to various proteins and its potential metabolic pathways.

Techniques such as molecular docking could be employed to screen for potential protein targets. For instance, given the anti-inflammatory properties of some benzoic acid derivatives, one could model the interaction of this compound with enzymes such as cyclooxygenases (COX). Such models would predict the binding energy and the specific amino acid residues involved in the interaction, providing a basis for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been developed, studies on related compounds, such as benzoic acid derivatives, have established models that can offer predictive insights. nih.gov

A QSAR model for a series of analogous compounds would typically involve the calculation of various molecular descriptors, such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., LogP). These descriptors would then be statistically correlated with a measured biological activity, such as IC50 values for enzyme inhibition. For this compound, a hypothetical QSAR study could explore how variations in the alkyl chain length of the vanillate ester or substitutions on the benzoic acid ring affect a particular biological endpoint.

Molecular Docking and Dynamics Simulations for Mechanistic Understanding

To gain a more dynamic and mechanistic understanding of how this compound interacts with a potential biological target, molecular docking and molecular dynamics (MD) simulations are invaluable.

Molecular docking would begin with the generation of a 3D model of the compound and a target protein of interest. The compound would then be "docked" into the active site of the protein, and scoring functions would be used to predict the most favorable binding pose and the strength of the interaction. For example, based on research into other benzoic acid derivatives, one might hypothesize an interaction with a specific receptor or enzyme and use docking to test this hypothesis. nih.gov

Following docking, molecular dynamics simulations can be performed to observe the stability of the compound-protein complex over time. These simulations track the movements of all atoms in the system, providing insights into the conformational changes that may occur upon binding and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This level of detail is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent analogs.

Derivatization, Modification, and Analog Development

The chemical architecture of vanillic acid (4-hydroxy-3-methoxybenzoic acid) offers multiple sites for modification, primarily the carboxylic acid and phenolic hydroxyl groups. ijpsjournal.comresearchgate.net These reactive sites allow for a variety of chemical transformations, including esterification, etherification, and amidation, to produce a diverse range of derivatives. researchgate.netrsc.org

Common strategies for derivatization include Fischer esterification, where the carboxylic acid is reacted with an alcohol, and Williamson ether synthesis to modify the hydroxyl group. rsc.org More advanced methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) to form amide bonds under mild conditions. nih.gov Such combinatorial approaches enable the synthesis of novel hybrid molecules by condensing vanillic acid with other compounds, aiming to generate candidates with unique or enhanced activities. researchgate.net The objective is often to combine functionalities from different molecules to produce a synergistic or entirely new biological or material profile. researchgate.net

Synthesis and Evaluation of Related Alkyl and Phenolic Esters of Vanillic Acid

The synthesis of alkyl and phenolic esters of vanillic acid is a primary route for modifying its properties. These esters are evaluated for various applications, from serving as plasticizers to acting as agents with specific biological activities. acs.orgnih.gov

One method for creating these esters is through acid-catalyzed esterification. For instance, hexyl vanillate (B8668496) has been synthesized by refluxing vanillic acid with n-hexanol in the presence of p-toluenesulfonic acid as a catalyst, achieving a yield of 86%. prepchem.com Similarly, polyesters have been created from vanillic acid and various linear diols using a direct esterification method, resulting in polymers with high molecular weights suitable for material applications. rsc.org

Researchers have also synthesized a series of vanillic acid esters with different alkyl chain lengths (C1-C4 and C8) to investigate structure-activity relationships. nih.gov Evaluation of these esters showed that the length of the alkyl chain significantly influences their activity. nih.gov For example, in an assessment of degranulation inhibition, the butyl ester of vanillic acid was found to be the most active among the straight-chain alkyl esters tested. nih.gov The synthesis of phenethyl esters of vanillic acid has also been achieved in a single step with good yields by reacting it with phenethyl bromide. mdpi.com

Table 1: Synthesis of Selected Vanillic Acid Esters

| Derivative | Reactants | Method/Catalyst | Yield | Reference(s) |

| Hexyl vanillate | Vanillic acid, n-hexanol | p-toluenesulfonic acid | 86% | prepchem.com |

| Poly(ether-ester)s | Vanillic acid, linear α,ω-diols | Direct esterification | - | rsc.org |

| Vanillic acid esters | Vanillic acid, C1-C8 alcohols | - | - | nih.gov |

| Phenethyl vanillate | Vanillic acid, phenethyl bromide | Na2CO3, KI, DMSO | Good | mdpi.com |

Exploration of Synergistic Effects in Multi-Component Formulations

The combination of vanillic acid derivatives or related compounds with other agents in multi-component formulations is an active area of research to achieve synergistic effects, where the combined effect is greater than the sum of the individual parts. nih.gov This strategy is employed in fields ranging from materials science to medicine. mdpi.comresearchgate.net

A notable example is found in the development of dental cements. Formulations combining hexyl vanillate with a chelating agent, o-ethoxybenzoic acid (EBA), and mixed with zinc oxide, aluminum oxide, and hydrogenated rosin (B192284) powder yield high-strength, low-solubility cements. researchgate.net These non-eugenol cements are compatible with acrylic monomers and adhere well to various dental materials. researchgate.net The interaction between the vanillate ester and EBA is crucial for the performance of the final cementitious material. researchgate.net

In a different context, vanillin (B372448), a closely related compound, has been shown to work synergistically with certain antibiotics, which could be vital as bacteria develop increasing resistance. mdpi.com Furthermore, vanillic acid itself is believed to play a protective role as part of a complex matrix of dietary phenolics, where additive and synergistic actions contribute to health benefits. mdpi.com The coating of titanium dioxide nanoparticles with vanillic acid is another strategy, aiming to combine the properties of both components to target biofilm formation by dental pathogens. nih.gov

Table 2: Examples of Multi-Component Formulations and Synergies

| Formulation Component 1 | Formulation Component 2 | Application Area | Observed Effect | Reference(s) |

| Hexyl vanillate | o-Ethoxybenzoic acid (EBA), Zinc Oxide | Dental Cements | Formation of a high-strength, low-solubility cement. | researchgate.net |

| Vanillin | Antibiotics | Anti-Infective | Synergistic action against common bacteria. | mdpi.com |

| Vanillic Acid | Other dietary phenolics | Health/Nutrition | Synergic role in dietary protection against oxidative stress. | mdpi.com |

| Vanillic Acid | Titanium dioxide nanoparticles | Dental/Antimicrobial | Targeting biofilm formation of dental pathogens. | nih.gov |

Development of Novel Analogs with Enhanced Specific Activities

To improve upon the inherent properties of vanillic acid, researchers are actively developing novel analogs by making more significant structural modifications. This involves creating hybrid derivatives, amides, and other complex structures to enhance specific activities. researchgate.netnih.gov

One approach has been the synthesis of novel ester and hybrid derivatives of vanillic acid by etherifying, esterifying, and hybridizing it with various other compounds. researchgate.net This combinatorial synthesis aims to produce more potent candidates for various applications. researchgate.net For example, a series of ten vanillic acid amides were synthesized using coupling reagents like DCC and PyBOP, with some of the resulting compounds showing notable antifungal activity. nih.gov The yields for these amide syntheses ranged from 28.81% to 86.44%. nih.gov

In another study, several vanillic acid ester derivatives were synthesized to establish structure-activity relationships for anti-allergic effects. nih.gov Based on the initial findings, eight additional analogs were designed, leading to the discovery that simpler structures, such as butyl para-hydroxybenzoate, exhibited even more potent activity than the original vanillic acid ester. nih.gov This demonstrates that analog development can lead to the identification of more effective compounds with less complex structures. Computational studies are also being used to guide the design of new derivatives, for instance, by showing that the introduction of electron-donating groups can significantly enhance the antioxidant activity of the vanillic acid scaffold. researchgate.net

Table 3: Development of Novel Vanillic Acid Analogs

| Analog Type | Synthetic Approach | Number of Analogs/Yield | Purpose/Finding | Reference(s) |

| Hybrid Derivatives | Combinatorial etherification, esterification, hybridization | - | To generate potent chemotherapeutic agents. | researchgate.net |

| Amides | Coupling reactions using DCC and PyBOP | 10 analogs (28.81-86.44% yield) | To obtain derivatives with enhanced antimicrobial profiles. | nih.gov |

| Ester Analogs | Synthesis based on structure-activity relationships | 8 designed analogs | Identification of simpler structures with more potent activity. | nih.gov |

Future Research Trajectories and Methodological Challenges

Innovations in Green Synthesis and Sustainable Production Methods

The production of Hexyl vanillate-2-ethoxybenzoic acid involves the synthesis of its two components. Current and potential future methods are outlined below.

Hexyl Vanillate (B8668496) Synthesis: Hexyl vanillate is an ester, typically synthesized via the esterification of vanillic acid with n-hexanol. Traditional methods often involve refluxing the reactants in the presence of an acid catalyst like p-toluenesulfonic acid or sulfuric acid, sometimes using a solvent like toluene. prepchem.comgoogle.comgoogle.comgovinfo.gov

Innovations in green synthesis could focus on:

Enzymatic Catalysis: Utilizing lipases as catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. This avoids the use of harsh acids and simplifies product purification.

Solvent-Free Reactions: Performing the esterification under solvent-free conditions or using greener solvents (like ionic liquids or supercritical fluids) would significantly reduce the environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating.

2-Ethoxybenzoic Acid Synthesis: This compound is typically prepared from salicylic (B10762653) acid via Williamson ether synthesis, which involves reacting the phenoxide of salicylic acid with an ethylating agent like ethyl chloride or diethyl sulfate (B86663) under basic conditions. guidechem.comchemicalbook.com Another route starts with 2-(2-ethoxybenzoylamino)pyridine-1-oxide. guidechem.com

Future sustainable methods could include:

Phase Transfer Catalysis: This technique can enhance reaction rates and yields in biphasic systems, allowing for the use of less hazardous solvents and milder conditions. tandfonline.com

Development of Greener Ethylating Agents: Research into less toxic and more environmentally benign alternatives to traditional ethylating agents is a key area for improvement.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, improved safety, higher yields, and reduced waste streams.

Table 1: Synthesis Methods for Individual Components

| Compound | Synthesis Method | Key Reagents | Potential Green Innovation | Reference |

|---|---|---|---|---|

| Hexyl Vanillate | Fischer-Speier Esterification | Vanillic acid, n-hexanol, p-toluenesulfonic acid | Enzymatic catalysis, solvent-free conditions | prepchem.comgoogle.com |

| 2-Ethoxybenzoic Acid | Williamson Ether Synthesis | Salicylic acid, ethyl chloride, sodium hydroxide (B78521) | Phase transfer catalysis, flow chemistry | guidechem.com |

| 2-Ethoxybenzoic Acid | From Pyridine-1-oxide derivative | 2-(2-ethoxybenzoylamino)pyridine-1-oxide, NaOH | Use of more benign catalysts and solvents | guidechem.com |

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The analysis of this compound and its components currently relies on standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) has been used to fractionate extracts containing these types of compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for identification. osti.govdoe.gov

Future methodological advancements are necessary, particularly for biological and environmental studies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This will be the cornerstone for trace analysis. Developing a sensitive and specific LC-MS/MS method is crucial for quantifying the parent compounds and their potential metabolites in complex biological matrices like plasma, urine, and tissue samples. This would be essential for pharmacokinetic and toxicological studies.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry will be invaluable for identifying unknown metabolites. By providing highly accurate mass measurements, HRMS can help elucidate the structures of biotransformation products without the need for authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, advanced NMR techniques will be critical for the unambiguous structural confirmation of synthesized compounds and any major metabolites that can be isolated in sufficient quantities.

Hyphenated Spectroscopic Techniques: The use of techniques like HPLC-NMR-MS could provide comprehensive online characterization of complex mixtures, accelerating the identification of components and their degradation products.

A significant challenge will be the synthesis of potential metabolites to serve as reference standards for quantitative analysis, which is a necessary step for rigorous biological investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.